4,4,4-Trifluoro-DL-valine

概要

説明

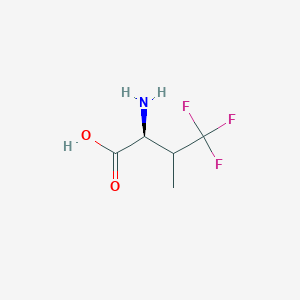

4,4,4-Trifluoro-DL-valine (CAS 16063-79-9) is a fluorinated amino acid analog of valine, with the molecular formula C₅H₈NO₂F₃ and a molecular weight of 171.12 g/mol . Its structure replaces the three hydrogen atoms in valine’s terminal methyl group with fluorine atoms, forming a trifluoromethyl (-CF₃) group. This substitution introduces strong electron-withdrawing effects, altering the compound’s polarity, metabolic stability, and interactions within biological systems .

準備方法

Nucleophilic Trifluoromethylation of Valine Precursors

The most direct approach to synthesizing 4,4,4-trifluoro-DL-valine involves nucleophilic trifluoromethylation of valine or its derivatives. This method typically employs trifluoromethylating agents such as trifluoromethylcopper (CF₃Cu) or Ruppert-Prakash reagent (CF₃SiMe₃) .

Reaction Mechanism and Conditions

The β-carbon of valine is functionalized via a Michael addition or radical-mediated pathway , depending on the reagent. For example:

Key parameters include:

-

Temperature : −78°C to 25°C for radical stability.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Challenges and Optimization

-

Racemization : The DL configuration necessitates non-stereoselective conditions.

-

Byproduct Formation : Competing reactions at the α-carboxyl group require protecting groups (e.g., tert-butoxycarbonyl, BOC) .

Adaptation of Patent-Based Synthetic Routes

A notable method described in patent literature involves the synthesis of 3-substituted amino-4,4,4-trifluorocrotonic esters (JP H06321877 A), which can be hydrolyzed to yield this compound .

Stepwise Process

-

Condensation Reaction :

Trifluoroacetoacetic acid ester reacts with a substituted amine (e.g., methylamine) in the presence of a C₁–₄ fatty acid (e.g., acetic acid) at 20–160°C. -

Hydrolysis :

The ester intermediate undergoes acidic or basic hydrolysis to yield the carboxylic acid. -

Amination :

Introduction of the amino group via reductive amination or Strecker synthesis.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance yield and purity by minimizing side reactions.

-

Solvent Selection : Ethanol or toluene for optimal solubility and easy removal .

Enzymatic Resolution for DL-Configuration

While most synthetic routes produce racemic mixtures, enzymatic resolution ensures the desired DL configuration. Lipases or acylases selectively deprotect enantiomers, enabling separation.

Case Study: Candida antarctica Lipase B

-

Substrate : N-acetyl-4,4,4-trifluoro-DL-valine.

-

Conditions : pH 7.0, 37°C, aqueous buffer.

-

Outcome : Hydrolysis of the L-enantiomer, leaving D-enantiomer intact .

Industrial Production and Purification

Large-scale synthesis prioritizes cost-efficiency and reproducibility.

Key Steps

-

Protection-Deprotection Strategy :

-

Amino Protection : BOC or Fmoc groups prevent undesired side reactions.

-

Trifluoromethylation : Use of CF₃Br under UV irradiation.

-

-

Purification :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic CF₃ | 60–75 | 90–95 | Direct functionalization | Requires cryogenic conditions |

| Patent-Based Hydrolysis | 80–85 | 85–90 | Scalable, cost-effective | Multi-step, racemization risk |

| Enzymatic Resolution | 70–80 | >99 | High enantiomeric purity | Enzyme cost, slower kinetics |

化学反応の分析

Types of Reactions: 4,4,4-Trifluoro-DL-valine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert 4,4,4-trifluorovaline into its reduced forms using reducing agents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

4,4,4-Trifluoro-DL-valine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds and materials.

作用機序

The mechanism by which 4,4,4-trifluorovaline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with proteins and enzymes more effectively. This interaction can lead to the stabilization of protein structures and the modulation of enzymatic activity .

類似化合物との比較

Comparison with Structurally Similar Fluorinated Amino Acids

5,5,5-Trifluoro-DL-leucine

- Structure : Features a CF₃ group on the γ-carbon of leucine, extending the aliphatic side chain compared to 4,4,4-Trifluoro-DL-valine.

- Molecular Formula: C₆H₁₀NO₂F₃ (MW: 197.15 g/mol).

- Properties : Increased hydrophobicity and steric bulk compared to valine derivatives, making it more disruptive to protein folding .

- Applications : Used in protein engineering to study hydrophobic core perturbations and enzyme-substrate selectivity .

4,4,4,4',4',4'-Hexafluoro-DL-valine

- Structure : Contains six fluorine atoms (two CF₃ groups on adjacent carbons).

- Molecular Formula: C₅H₅NO₂F₆ (MW: 249.09 g/mol).

- Properties : Extreme hydrophobicity and rigidity due to dual CF₃ groups, leading to severe steric clashes in protein backbones .

- Applications : Explored for creating hyperstable peptides resistant to proteolytic degradation .

4-(Trifluoromethyl)-DL-phenylalanine

- Structure : Aromatic phenylalanine analog with a CF₃ group on the para position of the benzene ring.

- Molecular Formula: C₁₀H₁₀NO₂F₃ (MW: 245.19 g/mol).

- Properties : Combines steric bulk with π-electron withdrawal, disrupting aromatic stacking interactions in proteins .

- Applications : Critical for probing enzyme active sites (e.g., tyrosine kinases) and designing inhibitors .

Comparative Data Table

Mechanistic and Functional Contrasts

Electronic Effects

- This compound : The β-CF₃ group induces localized polarization, stabilizing α-helical structures in peptides .

- 4-(Trifluoromethyl)-DL-phenylalanine : The para-CF₃ group delocalizes electron density across the aromatic ring, altering binding affinities in receptor-ligand systems .

Metabolic Stability

- This compound exhibits slower catabolism than non-fluorinated valine due to C-F bond strength, whereas 5,5,5-Trifluoro-DL-leucine is more resistant to proteases .

Agrochemical Relevance

- Fluvalinate, a pesticide derived from trifluoromethyl-valine analogs, leverages fluorine’s metabolic stability for prolonged insecticidal activity .

Research Findings and Challenges

- Crystallographic Studies : this compound incorporation into myoglobin revealed distorted helical regions, whereas hexafluoro-valine caused aggregation .

- Thermodynamic Data : Peptides with this compound show a ΔΔG of ~2.1 kcal/mol stabilization compared to native valine, while hexafluoro derivatives destabilize by ~4.5 kcal/mol due to steric strain .

- Synthesis Challenges : Hexafluoro-DL-valine requires hazardous fluorinating agents (e.g., SF₄), complicating large-scale production .

生物活性

4,4,4-Trifluoro-DL-valine (TFVal) is a fluorinated derivative of the amino acid valine, characterized by the presence of three fluorine atoms at the 4-position of the carbon chain. This modification significantly alters its chemical properties and biological activities compared to non-fluorinated amino acids. The compound has garnered interest in various fields including biochemistry, pharmacology, and materials science due to its unique properties.

- Molecular Formula : CHFNO

- Molecular Weight : 171.12 g/mol

- Structure : The trifluoromethyl group enhances hydrophobicity and stability, influencing interactions with proteins and enzymes.

The biological activity of TFVal is primarily attributed to its ability to stabilize protein structures and modulate enzymatic activities. The trifluoromethyl group contributes to increased hydrophobic interactions within protein cores, which can lead to enhanced stability and altered folding kinetics.

Key Mechanisms:

- Protein Stabilization : Substituting valine with TFVal in peptides can increase thermal stability. For example, studies on coiled-coil peptide models derived from yeast transcription factor GCN4 demonstrated an increase in melting temperature (Tm) by approximately 4°C when valine was replaced with TFVal.

- Enzymatic Activity Modulation : TFVal has been shown to affect the kinetics of protein folding without disrupting overall structure. Research indicates that it can lead to faster folding rates in certain protein variants.

Applications in Research

TFVal is utilized in various research applications due to its unique properties:

- Protein Engineering : It serves as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create modified peptides with improved stability against enzymatic degradation.

- Drug Development : Its incorporation into peptides can enhance therapeutic efficacy by improving resistance to metabolic breakdown, thereby extending the drug's half-life.

- Materials Science : TFVal is employed in synthesizing fluorinated polymers that exhibit high thermal and chemical stability, making them suitable for applications in electronics and membrane technology.

Case Studies

Several studies have explored the biological activity of TFVal:

- Protein Stability Study : A coiled-coil peptide model showed that replacing valine with TFVal resulted in a significant increase in stability, indicating its potential for enhancing protein formulations used in biotechnology.

- In Vivo Incorporation : Research demonstrated successful incorporation of TFVal into proteins expressed in Escherichia coli, achieving high replacement levels of encoded valine residues. This finding opens avenues for engineering proteins with tailored properties within living systems.

Comparative Analysis

The following table summarizes the biological activity and effects of this compound compared to other fluorinated amino acids:

| Compound | Protein Stability Increase | Enzymatic Activity Modulation | In Vivo Incorporation |

|---|---|---|---|

| This compound | Moderate (~4°C increase) | Yes | High |

| 5,5,5-Trifluoroisoleucine | High | Yes | Moderate |

| 2,2-Difluorovaline | Low | Limited | Low |

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-DL-valine, and how do fluorinated precursors influence reaction efficiency?

Basic Question

The synthesis of fluorinated amino acids like this compound typically involves modifying classical methods such as the Strecker synthesis (used for DL-valine) by substituting hydrogen atoms with fluorine at specific positions . For example, introducing trifluoromethyl groups requires fluorinated precursors (e.g., trifluoroacetone or fluorinated aldehydes) to ensure regioselectivity. Reaction efficiency depends on the stability of fluorine-containing intermediates and the use of catalysts (e.g., Lewis acids) to mitigate steric hindrance from bulky fluorinated groups.

Advanced Research Focus

A key challenge lies in minimizing racemization during fluorination. Asymmetric hydrogenation or enzymatic resolution may improve enantiomeric excess (ee) . Researchers should compare yields and ee values under varying conditions (e.g., solvent polarity, temperature) and characterize intermediates via NMR to track fluorine incorporation .

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

Basic Question

Solubility discrepancies often arise from differences in experimental conditions (e.g., pH, temperature, ionic strength). For this compound, its solubility in water and organic solvents should be systematically tested using gravimetric or spectrophotometric methods under controlled parameters . Documenting solvent purity and equilibration time is critical for reproducibility.

Advanced Research Focus

Advanced studies may employ molecular dynamics simulations to predict solubility based on the compound’s hydrophobicity (logP) and hydrogen-bonding capacity. Contrast experimental data with computational models to identify outliers, and validate findings using techniques like differential scanning calorimetry (DSC) to assess crystallinity impacts .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Basic Question

High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while and NMR verify fluorine placement and confirm the absence of impurities . Mass spectrometry (MS) ensures molecular weight accuracy, particularly for detecting isotopic patterns from fluorine substitution .

Advanced Research Focus

For detailed structural analysis, X-ray crystallography provides atomic-level resolution of fluorine positioning. Pair this with infrared (IR) spectroscopy to identify vibrational modes altered by fluorine’s electronegativity. Cross-validate data with density functional theory (DFT) calculations to resolve ambiguities in stereochemical assignments .

Q. How does the trifluoromethyl group in this compound affect its metabolic stability in biochemical assays?

Basic Question

Fluorination often enhances metabolic stability by resisting enzymatic degradation. In vitro assays (e.g., liver microsomes) can quantify the compound’s half-life compared to non-fluorinated valine. Use LC-MS to monitor degradation products and identify cleavage sites .

Advanced Research Focus

Isotopic labeling (e.g., or ) allows tracking of metabolic pathways in vivo. Compare the pharmacokinetics of this compound with its deuterated or -labeled analogs to isolate fluorine-specific effects on bioavailability and tissue distribution .

Q. What strategies mitigate data variability in fluorinated amino acid research?

Basic Question

Standardize protocols for synthesis, purification, and analysis to reduce batch-to-batch variability. For example, use identical chromatographic gradients in HPLC across experiments and calibrate instruments with certified reference materials .

Advanced Research Focus

Implement machine learning algorithms to identify hidden variables (e.g., trace metal contaminants in reagents) that contribute to data scatter. Meta-analyses of published datasets can highlight systemic biases (e.g., underreporting of reaction byproducts) and guide corrective measures .

Q. How can researchers design experiments to study this compound’s role in protein engineering?

Advanced Research Focus

Incorporate the compound into peptide synthesis via solid-phase methods and assess its impact on protein folding using circular dichroism (CD) or fluorescence spectroscopy. Compare thermodynamic stability (ΔG) of fluorinated vs. native proteins using thermal denaturation assays. Pair these results with molecular docking simulations to evaluate fluorine’s steric and electronic effects on binding affinity .

特性

IUPAC Name |

2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLXXJPOPIBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936352 | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-79-9 | |

| Record name | 16063-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。